Aluminum arsenide (AlAs) is a III-V semiconductor compound composed of aluminum (Al) and arsenic (As). [] It plays a crucial role in scientific research, particularly in optoelectronics and semiconductor device fabrication. [, , ] Its wide band gap and compatibility with gallium arsenide (GaAs) make it suitable for various applications, including high-electron-mobility transistors, laser diodes, and quantum well structures. [, , ]
The mechanism of action of Aluminum arsenide (AlAs) depends on its specific application. In semiconductor devices, its wide bandgap allows for the creation of potential barriers, controlling electron flow and enabling transistor operation. [, ] In optoelectronic devices, its ability to form heterostructures with GaAs allows for the design of quantum wells and the manipulation of light emission. [, ]
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